Product packaging for 4-Methyl-1,2-dithiolan-3-one(Cat. No.:CAS No. 37598-64-4)

4-Methyl-1,2-dithiolan-3-one

Cat. No.: B14667073
CAS No.: 37598-64-4
M. Wt: 134.2 g/mol
InChI Key: KRWQEDVKDCTFDU-UHFFFAOYSA-N
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Description

4-Methyl-1,2-dithiolan-3-one, with the molecular formula C4H6OS2, is a five-membered cyclic disulfide compound of significant interest in medicinal chemistry and biochemical research . This compound is structurally related to the 1,2-dithiole-3-thione class, a group of compounds known for their potent cancer chemoprotective properties . Researchers investigate these compounds for their ability to induce Phase II metabolic enzymes, a key mechanism in cellular defense against carcinogens . The induction is primarily mediated through the Nrf2-Keap1 signaling pathway, which leads to the upregulation of detoxifying enzymes such as NAD(P)H quinone oxidoreductase (NQO1) and glutathione S-transferases (GSTs) . The 1,2-dithiolane core is a constrained cyclic disulfide, a structure known to be more reactive than linear disulfides due to ring strain, making it a valuable scaffold for studying thiol-disulfide exchange reactions and developing dynamic materials . This compound provides researchers with a valuable chemical tool for exploring new chemopreventive agents and studying the mechanisms of enzyme induction and cellular defense systems. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6OS2 B14667073 4-Methyl-1,2-dithiolan-3-one CAS No. 37598-64-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37598-64-4

Molecular Formula

C4H6OS2

Molecular Weight

134.2 g/mol

IUPAC Name

4-methyldithiolan-3-one

InChI

InChI=1S/C4H6OS2/c1-3-2-6-7-4(3)5/h3H,2H2,1H3

InChI Key

KRWQEDVKDCTFDU-UHFFFAOYSA-N

Canonical SMILES

CC1CSSC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 1,2 Dithiolan 3 One and Its Structural Analogues

Established Synthetic Pathways to 1,2-Dithiolan-3-ones

The construction of the 1,2-dithiolan-3-one core has been approached through several strategic pathways. These methods generally rely on the formation of the disulfide bond from acyclic precursors containing two thiol groups or their protected equivalents.

Precursor Cyclization Strategies with Sulfur-Containing Reagents

A primary strategy for forming the 1,2-dithiolane (B1197483) ring involves the cyclization of a C3 propane (B168953) backbone bearing thiol groups or their precursors at the 1 and 3 positions. A common and effective method is the oxidation of the corresponding 1,3-dithiols. nih.gov This two-step sequence typically begins with the generation of the 1,3-dithiol from suitable precursors, which is then followed by an oxidation step to form the disulfide bridge. nih.gov However, the formation of the 1,3-dithiol can sometimes require harsh conditions, which may limit functional group tolerance and lead to the formation of undesired polymeric disulfides. nih.gov

To circumvent these issues, a one-step synthesis has been developed involving the reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine. nih.gov This reaction proceeds rapidly under mild conditions, likely through a sulfonium-mediated ring-closure mechanism, offering a more direct route to functionalized 1,2-dithiolanes. nih.gov

Another versatile approach involves the sulfuration of 3-oxoesters using various sulfur-containing reagents. Reagents such as a combination of Lawesson's reagent and elemental sulfur, or a mixture of phosphorus pentasulfide (P₂S₅) and sulfur, have been effectively used to convert 3-oxoesters into 3H-1,2-dithiole-3-thiones, which are closely related structural analogues. nih.gov An efficient procedure developed by Curphey utilizes a combination of P₄S₁₀ and sulfur in the presence of hexamethyldisiloxane (B120664) (HMDO), which often results in higher yields and simplifies the reaction workup. nih.govresearchgate.net

The following table summarizes key precursor cyclization strategies.

Table 1: Precursor Cyclization Strategies for 1,2-Dithiolane Ring Systems
Precursor TypeKey Reagents/ConditionsDescriptionReference
1,3-DithiolsOxidizing agents (e.g., O₂, I₂, Fe(III))A two-step process where a 1,3-dithiol is first generated and then oxidized to form the disulfide bond. nih.gov
1,3-bis-tert-butyl thioethersBromine (Br₂)A one-step synthesis that proceeds under mild conditions via a proposed sulfonium-mediated ring-closure. nih.gov
3-OxoestersP₄S₁₀/S₈/HMDOEfficient conversion of 3-oxoesters to the related 3H-1,2-dithiole-3-thiones. nih.gov

Utilization of Alpha,Beta-Unsaturated Thiophenyl Esters

The use of α,β-unsaturated carbonyl compounds as precursors for heterocyclic synthesis is a well-established strategy. While direct examples detailing the use of α,β-unsaturated thiophenyl esters for the synthesis of 1,2-dithiolan-3-ones are not extensively documented in recent literature, the underlying chemical principles suggest its feasibility. Such a strategy would likely involve a conjugate addition of a sulfur nucleophile, followed by an intramolecular cyclization. The stereoselective synthesis of (E)-α,β-unsaturated esters has been achieved through various methods, including base-catalyzed allylic rearrangement of enol phosphates, highlighting the accessibility of suitable precursors for such proposed pathways. nih.gov

Synthetic Approaches to Dithiolane Ring Systems with Variable Substituents

The functionalization of the 1,2-dithiolane ring is crucial for modulating its biological activity and physical properties. Methodologies have been developed to introduce a variety of substituents at different positions of the ring.

Functionalization at the 4-Position: Carboxylic Acid and Derivatives

A prominent example of a 4-substituted 1,2-dithiolane is 1,2-dithiolane-4-carboxylic acid, also known as asparagusic acid. Its synthesis can be achieved from a dibromide precursor, which proceeds through the formation of dihydroasparagusic acid (DHAA) as a key intermediate, followed by cyclization. nih.gov Another route to obtain β,β'-dimercapto-isobutyric acid, the reduced form of asparagusic acid, involves the reaction of the corresponding di-iodo compound with potassium thiolacetate, followed by hydrolysis and subsequent oxidation with oxygen to form the dithiolane ring. scispace.com

The carboxylic acid group at the 4-position serves as a versatile handle for further derivatization. A library of asparagusic acid derivatives, primarily amides, has been synthesized by coupling the carboxylic acid with various aniline (B41778) derivatives or other amines. nih.gov Common coupling reagents used for this purpose include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov

The synthesis of 4-amino-1,2-dithiolane-4-carboxylic acid involves a multi-step process starting from the preparation of a bis-aralkylthio ketone, such as 1,3-bis(benzylthio)-2-propanone. google.com This is followed by conversion to the corresponding amino acid, 2,2-bis-(benzylthiomethyl)-glycine, and subsequent deprotection and oxidative cyclization using sodium in liquid ammonia. google.com

The table below showcases examples of derivatives synthesized from 1,2-dithiolane-4-carboxylic acid.

Table 2: Examples of 1,2-Dithiolane-4-carboxylic Acid Derivatives
DerivativeSynthetic ApproachReference
N-Aryl AmidesCoupling of 1,2-dithiolane-4-carboxylic acid with various anilines using HATU/DIPEA. nih.gov
N-(2-Oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamideCoupling of 1,2-dithiolane-4-carboxylic acid with aminocoumarin using HBTU/DIPEA. nih.gov
Amino Acid Conjugates (e.g., with Isoleucine)Coupling of 1,2-dithiolane-4-carboxylic acid with the amino acid ester, followed by deprotection. nih.gov
4-Amino-1,2-dithiolane-4-carboxylic acidMulti-step synthesis starting from 1,3-dihalo-2-propanone and sodium benzyl (B1604629) mercaptide. google.com

Introduction of Nitrogen-Containing Moieties into Dithiolanes

The incorporation of nitrogen-containing substituents into the dithiolane ring system has been explored to generate compounds with interesting biological activities. A general synthetic route to achieve this involves the conversion of 1,3-diols into 1,2-dithiolanes. tandfonline.comtandfonline.com

One specific strategy starts with N,N-dimethyl-ω-chloroalkanamides, which are reacted with sodium dimethyl malonate. tandfonline.com The resulting product is then reduced with lithium aluminium hydride to yield a diol. This diol, upon treatment with thiourea (B124793) in concentrated hydrobromic acid, followed by an alkaline workup, provides the crude dithiol, which is cyclized without isolation to afford the final nitrogen-containing dithiolane. tandfonline.com

Another approach begins with a lactone precursor. For instance, a methyl-γ-butyrolactone can be brominated to form an acid bromide. tandfonline.com This intermediate is then successively treated with dimethylamine (B145610) and sodium phenylmethanethiolate. Subsequent reduction with lithium aluminium hydride, followed by debenzylation and oxidative cyclization, yields the desired dithiolane with a nitrogen-containing moiety. tandfonline.com

Strategies for Preparing Dithiolane-1-oxides

The oxidation of one of the sulfur atoms in the 1,2-dithiolane ring leads to the formation of a chiral dithiolane-1-oxide, also known as a thiosulfinate. researchgate.netwikipedia.org The synthesis of these compounds is typically achieved through the controlled oxidation of the parent dithiolane. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding thiosulfonate (dioxide). Common oxidizing agents employed for this transformation include meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfoxides are chiral at the sulfur atom, and controlling the stereochemistry of this oxidation is a key challenge in their synthesis. wikipedia.org

Table of Compounds

Table 3: Chemical Compounds Mentioned in the Article
Compound NameSynonym(s)Chemical Formula
4-Methyl-1,2-dithiolan-3-one-C₄H₆OS₂
1,2-Dithiolan-3-one-C₃H₄OS₂
1,2-Dithiolane-4-carboxylic acidAsparagusic acidC₄H₆O₂S₂
β,β'-Dimercapto-isobutyric acidDihydroasparagusic acid (DHAA)C₄H₈O₂S₂
4-Amino-1,2-dithiolane-4-carboxylic acidAdtC₄H₇NO₂S₂
2,2-bis[(Benzylthio)methyl]glycine-C₁₈H₂₁NO₂S₂
1,3-bis(Benzylthio)-2-propanone-C₁₇H₁₈OS₂
Lawesson's reagent2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfideC₁₄H₁₄O₂P₂S₄
HexamethyldisiloxaneHMDOC₆H₁₈OSi₂
N,N-DiisopropylethylamineDIPEA, Hünig's baseC₈H₁₉N
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateC₁₀H₁₅F₆N₆OP
meta-Chloroperoxybenzoic acidmCPBAC₇H₅ClO₃

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure this compound and its structural analogues is a critical aspect of their development for various applications, particularly in fields where stereochemistry dictates biological activity or material properties. The presence of a stereocenter at the C4 position necessitates the use of advanced synthetic methodologies to control the three-dimensional arrangement of the molecule. These methods can be broadly categorized into stereoselective synthesis, where the desired enantiomer is formed preferentially, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single stereoisomer of a chiral compound. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions.

Chiral Auxiliaries:

One established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, and is later removed to yield the enantiomerically enriched product. For the synthesis of this compound, a hypothetical approach could involve the use of a chiral auxiliary attached to a precursor molecule. For instance, a chiral oxazolidinone could be used to direct the stereoselective alkylation of a dithio-functionalized carboxylic acid derivative.

Hypothetical Reaction Scheme:

Attachment of a chiral auxiliary (e.g., Evans oxazolidinone) to a dithio-precursor acid.

Diastereoselective methylation at the α-position to the carbonyl group.

Cyclization to form the 1,2-dithiolan-3-one ring.

Removal of the chiral auxiliary to yield enantiomerically enriched this compound.

Table 1: Illustrative Diastereoselectivity in Chiral Auxiliary-Directed Synthesis

EntryElectrophileChiral AuxiliaryDiastereomeric Ratio (d.r.)
1Methyl Iodide(S)-4-benzyl-2-oxazolidinone>95:5
2Methyl Triflate(R)-4-phenyl-2-oxazolidinone>95:5

Note: This table is illustrative and based on general principles of chiral auxiliary-based synthesis, as specific data for this compound is not available in the reviewed literature.

Organocatalysis:

The use of small organic molecules as catalysts for enantioselective transformations has emerged as a powerful tool in asymmetric synthesis. For a substrate like a 1,2-dithiolan-3-one precursor, a chiral amine or thiourea catalyst could potentially be employed to facilitate an enantioselective conjugate addition or alkylation. For example, a Michael addition of a sulfur nucleophile to an α,β-unsaturated thioester, catalyzed by a chiral organocatalyst, could establish the stereocenter at the C4 position.

Chiral Resolution Techniques

Kinetic Resolution:

Kinetic resolution relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective chiral catalysts for the kinetic resolution of a wide range of compounds. For this compound, a lipase (B570770) could potentially be used to selectively catalyze the hydrolysis or transesterification of a related ester precursor, leading to the separation of enantiomers.

Table 2: Hypothetical Data for Enzymatic Kinetic Resolution of a this compound Precursor

EnzymeAcyl DonorConversion (%)Enantiomeric Excess of Substrate (ees, %)Enantiomeric Excess of Product (eep, %)
Lipase AVinyl acetate489295
Lipase BIsopropenyl acetate50>9998

Note: This table presents hypothetical data to illustrate the potential application of enzymatic kinetic resolution, as specific experimental data for this compound is not available in the public domain.

Chemical Kinetic Resolution: Chiral chemical catalysts can also be employed for kinetic resolution. For instance, a chiral acylation catalyst could be used to selectively acylate one enantiomer of a precursor alcohol containing the dithiolane ring, allowing for the separation of the acylated product from the unreacted enantiomer.

Preparative Chiral Chromatography:

Preparative chiral chromatography is a powerful and widely used technique for the separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are commonly used for a broad range of chiral compounds. mdpi.com For the resolution of racemic this compound, high-performance liquid chromatography (HPLC) with a suitable chiral column would be the method of choice.

Table 3: Illustrative Parameters for Preparative Chiral HPLC Resolution

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Wavelength (nm)Resolution (Rs)
Polysaccharide-based (e.g., cellulose (B213188) derivative)Hexane/Isopropanol (90:10)10254>1.5
Pirkle-typeHexane/Ethanol (80:20)12254>1.5

Note: The parameters in this table are illustrative and would require experimental optimization for the specific separation of this compound enantiomers.

Computational and Theoretical Studies on 4 Methyl 1,2 Dithiolan 3 One and Dithiolane Systems

Quantum Chemical Approaches to Electronic Structure and Reactivitywikipedia.org

Quantum chemistry, a field that applies quantum mechanics to chemical systems, is instrumental in understanding the electronic structure and reactivity of molecules like 4-Methyl-1,2-dithiolan-3-one. wikipedia.org By solving the Schrödinger equation for the molecule, typically using approximations like the Born-Oppenheimer approximation, the electronic structure can be determined. wikipedia.org These computational studies focus on the ground and excited states of molecules and can elucidate reaction pathways. wikipedia.org

The interaction between thiolates and the disulfide bond in cyclic systems like dithiolanes is a key aspect of their chemistry. Computational studies, such as those using B3LYP/aug-cc-pVDZ and MP2/6-31+G* levels of theory, have been employed to determine the mechanism of thiolate-disulfide exchange reactions. nih.gov

For five- and six-membered dithiolane and dithiane rings, the reaction with a thiolate nucleophile (HS⁻) proceeds through an addition-elimination pathway, which is consistent with the behavior of their acyclic counterparts. nih.gov In this mechanism, the nucleophile adds to one of the sulfur atoms, forming a transient intermediate, which then eliminates a different thiolate.

However, for smaller, more strained rings like dithiirane (B14625396) (3-membered) and 1,2-dithietane (B8387359) (4-membered), the reaction mechanism shifts to a direct Sₙ2 substitution. nih.gov The significant ring strain in these smaller systems prevents the formation of the addition intermediate, forcing a concerted backside attack and cleavage of the disulfide bond. nih.gov

The conformation of cyclic molecules is heavily influenced by various types of strain, including angle strain, torsional strain, and steric strain. saskoer.casinica.edu.tw In dithiolane systems, the five-membered ring structure imposes specific geometric constraints that dictate its preferred conformations and inherent ring strain.

Torsional Strain: Results from the eclipsing of bonds on adjacent atoms. The 1,2-dithiolane (B1197483) ring adopts non-planar conformations, such as the "envelope" or "twist" (half-chair) forms, to minimize the eclipsing interactions between adjacent C-H and C-S bonds. sinica.edu.tw

Ring SystemKey Conformational FeaturesDominant Strain Type
1,2-Dithiolane Envelope, Twist (Half-Chair)Torsional, Angle
Cyclopentane Envelope, Twist (Half-Chair)Torsional
Cyclohexane Chair, Boat, Twist-BoatMinimal in Chair form

Molecular Dynamics and Docking Simulationsnih.gov

Molecular dynamics (MD) and docking simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with other entities, particularly biological macromolecules. nih.govplos.org MD simulations track the movement of atoms over time by solving Newton's equations of motion, providing a trajectory of the system's conformational changes. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ajchem-a.com This is frequently used to predict the interaction between a small molecule (ligand), such as this compound, and a protein receptor. The goal is to find the binding mode with the lowest energy, which often corresponds to the most stable and favorable interaction.

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. plos.org By simulating the complex in a realistic environment (e.g., solvated in water at a specific temperature and pressure), researchers can observe the dynamics of the interaction. plos.orgmdpi.com Key metrics from MD simulations, such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), provide insights into the stability of the complex and the flexibility of its components. plos.org For example, a stable RMSD for the complex over a simulation of 100 nanoseconds suggests a stable binding interaction. plos.org

Prediction of Molecular Properties and ADMET Profilesnih.gov

In silico methods are increasingly used in the early stages of drug discovery to predict the physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of candidate molecules from their chemical structure alone. nih.gov This early assessment helps to identify compounds with favorable pharmacokinetic properties and reduce the likelihood of late-stage failures in drug development. nih.gov

Predicting properties like lipophilicity (logP) and aqueous solubility (logS) is crucial, as they significantly influence a drug's absorption and distribution. vcclab.orgnih.gov Computational models often use quantitative structure-activity relationship (QSAR) approaches, which correlate molecular descriptors with experimental ADME data. nih.gov

For this compound, predictive models can estimate a range of properties. While specific proprietary database results cannot be shown, a typical output from such predictive software is illustrated below. These tools assess drug-likeness based on rules like Lipinski's Rule of Five and predict various pharmacokinetic parameters.

PropertyPredicted Value (Illustrative)Importance
Molecular Weight < 500 g/mol Affects diffusion and transport
logP (Lipophilicity) 1-3Influences membrane permeability and solubility vcclab.org
H-Bond Donors 0Affects binding and solubility
H-Bond Acceptors 1Affects binding and solubility
Aqueous Solubility Moderately SolubleCrucial for absorption and formulation vcclab.org
Blood-Brain Barrier Permeation Predicted to be possibleDetermines CNS activity
CYP450 Inhibition Predicted to be non-inhibitorIndicates potential for drug-drug interactions
Human Intestinal Absorption HighKey for oral bioavailability

Research on Structure Activity Relationships Sar and Derivative Design for 4 Methyl 1,2 Dithiolan 3 One Analogues

Rational Design and Synthesis of Dithiolane-Based Chemical Probes

The 1,2-dithiolane (B1197483) ring is a key functional motif in the design of chemical probes due to its unique redox-active disulfide bond. This feature allows for the development of probes that can interact with and report on biological redox environments.

Structural Modifications for Modulating Chemical Reactivity

The reactivity of the 1,2-dithiolane ring can be modulated through various structural modifications. For instance, in studies of benzo-1,2-dithiolan-3-one 1-oxides, the electronic properties of substituents on the aromatic ring significantly influence the rate of reaction with thiols. The reaction is generally facilitated by reducing the electron density at the para position or by placing substituents with lone pair electrons ortho to the dithiolane ring. nih.gov These findings suggest that the reactivity of 4-Methyl-1,2-dithiolan-3-one could be similarly tuned by introducing electron-withdrawing or -donating groups at the 4-position, which would, in turn, affect the electrophilicity of the disulfide bond.

The synthesis of dithiolane derivatives often involves the cyclization of appropriate dithiol precursors. For example, a library of 1,2-dithiolane-4-carboxylic acid amides was synthesized by coupling asparagusic acid with various amines using peptide coupling reagents like HATU and HBTU. nih.gov This synthetic strategy could be adapted to produce a range of this compound analogues by first synthesizing the corresponding 4-methyl-3-oxo-1,2-dithiolane-4-carboxylic acid and then coupling it with different amines or alcohols.

Design of Scaffolds for Biological Mechanism Probing

The 1,2-dithiolane scaffold has been employed in the design of chemical probes to investigate various biological processes. researchgate.net A key design principle involves attaching a reporter molecule, such as a fluorophore, to the dithiolane ring. Upon interaction with a biological target or a change in the cellular redox environment, the disulfide bond can be cleaved, leading to a change in the reporter's signal.

For example, a probe was designed where the opening of the 1,2-dithiolane ring by a thiol-disulfide exchange or reduction triggers a cyclization reaction that releases a fluorescent phenol. researchgate.net This mechanism allows for the detection of cellular thiols. A similar approach could be envisioned for this compound, where the core structure is functionalized with a leaving group attached to a reporter molecule. The methyl group at the 4-position could influence the rate of the thiol-triggered release, providing a means to fine-tune the probe's sensitivity.

Elucidation of Structure-Activity Relationships in Dithiolane Derivatives

The biological activity of dithiolane derivatives is highly dependent on their structural features, including the nature and position of substituents and the stereochemistry of the molecule.

Impact of Substituent Variation on Functional Response

Structure-activity relationship (SAR) studies on a series of 1,2-dithiolane-4-carboxylic acid amides as potential inhibitors of thioredoxin reductase (TrxR1) have revealed important insights. It was found that the 1,2-dithiolane moiety alone is not sufficient for significant inhibitory activity. nih.gov However, when combined with a Michael acceptor, such as a coumarin (B35378) group, the resulting compounds exhibited potent TrxR1 inhibition. nih.gov

The position and nature of substituents on the Michael acceptor were also critical. For example, an electron-withdrawing group on the coumarin ring enhanced the inhibitory activity, likely by increasing the electrophilicity of the double bond and facilitating its reaction with nucleophilic residues in the enzyme's active site. nih.gov Conversely, a methyl group at the 4-position of the coumarin core diminished the inhibitory activity, possibly due to steric hindrance. nih.gov These findings suggest that for this compound to be a potent bioactive molecule, it would likely need to be derivatized with a suitable reactive group. The methyl group at the 4-position of the dithiolane ring could also influence the binding affinity and reactivity of such derivatives.

CompoundSubstituent on Dithiolane RingAdditional MoietyTrxR1 Inhibition (IC50)
Asparagusic Acid Amide-COOHAryl group> 200 µM
Compound 2j-CONH-coumarinElectron-withdrawing group on coumarin5.3 µM
Compound 2k-CONH-coumarinNo substituent on coumarin26.5 µM
Compound 2l-CONH-coumarinMethyl group on coumarin> 200 µM

Stereochemical Influence on Molecular Recognition

Stereochemistry plays a crucial role in the biological activity of many compounds, and dithiolane derivatives are no exception. The introduction of a substituent at the 4-position of the dithiolane ring, as in this compound, creates a chiral center. Although specific studies on the stereochemical influence of this particular compound are not available, research on other chiral dithiolanes highlights the importance of this aspect.

For instance, in a study of 1,3-dithiolane (B1216140) derivatives, the separation and characterization of individual enantiomers were found to be essential for understanding their biological activity. mdpi.com It is well-established that different enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities due to stereospecific interactions with their biological targets.

Dithiolane-Enabled Materials Science Applications

The unique chemistry of the 1,2-dithiolane ring, particularly its ability to undergo ring-opening polymerization, has been exploited in the development of advanced materials with interesting properties.

Research has demonstrated the use of a close analogue, methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe), in the synthesis of high refractive index polymers. nih.gov The photopolymerization of Me-AspOMe with various alkynes resulted in polymers with a high content of sulfur linkages, which contributed to a significant increase in their refractive index. nih.gov The refractive index of the resulting polymers was dependent on the specific dithiolane and alkyne monomers used.

Dithiolane MonomerAlkyne ComonomerChange in Refractive Index (Δn)
Me-AspOMe1,7-octadiyne0.045
Me-AspOMe1,4-diethynylbenzene0.068
Me-AspOMe1,3,5-triethynylbenzene0.070

Furthermore, the reversible nature of the disulfide bond in the 1,2-dithiolane ring makes it an attractive component for creating dynamic and self-healing materials. Hydrogels derived from "methyl asparagusic acid" have been shown to be highly dynamic, adaptable, and self-healing. mdpi.com This is in contrast to hydrogels derived from lipoic acid, which are more rigid and brittle. mdpi.com These differences in material properties are attributed to the thermodynamics and kinetics of the ring-opening polymerization of the respective dithiolane monomers. mdpi.com The presence of the methyl group in methyl asparagusic acid appears to be a key factor in imparting these desirable dynamic properties. This suggests that polymers and hydrogels incorporating this compound could also exhibit interesting and potentially useful material properties.

Polymer Design for Tunable Refractive Indices

The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for increasing its refractive index (n). The high electron density of sulfur contributes significantly to the molar refractivity of the material. The 1,2-dithiolane ring, containing two sulfur atoms in close proximity, is therefore an attractive building block for creating high refractive index polymers (HRIPs).

Research has explored the photopolymerization of 1,2-dithiolane derivatives with various alkynes to create polymers with a high concentration of sulfide (B99878) linkages. rsc.org A study investigating the photoinitiated addition of methyl 4-methyl-1,2-dithiolane-4-carboxylate (a close analogue of this compound) with alkynes demonstrated the successful synthesis of polymers with significantly increased refractive indices. rsc.org The change in refractive index is dependent on the specific chemical structures of both the dithiolane and the alkyne reactants. rsc.org This approach allows for the tuning of the optical properties by careful selection of the monomer units. The resulting polymers, rich in disulfide bonds, can exhibit refractive index values substantially higher than conventional polymers like poly(methyl methacrylate) (PMMA).

Below is a table summarizing the effect of dithiolane structure on the refractive index of the resulting polymers from a study on 1,2-dithiolane/alkyne photopolymerizations.

1,2-Dithiolane ReactantAlkyne ReactantChange in Refractive Index (Δn)
Methyl ester of lipoic acid (LipOMe)Various alkynesUp to 0.07
Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe)Various alkynesSignificant increase, dependent on alkyne structure

This interactive table is based on findings that demonstrate the potential of 1,2-dithiolane derivatives in creating high refractive index materials. rsc.org

Engineering of Multiresponsive Dynamic Hydrogels

The dynamic nature of the disulfide bond makes 1,2-dithiolane derivatives excellent candidates for creating "smart" hydrogels that can respond to external stimuli. These hydrogels are crosslinked via disulfide bonds formed through the ring-opening of dithiolane moieties. These bonds can be reversibly broken and reformed in response to triggers like light, redox agents, or changes in pH and temperature. researchgate.net

Utilizing lipoic acid as a model 1,2-dithiolane, researchers have developed hydrogels through an initiator-free, light-induced ring-opening photopolymerization. nih.govresearchgate.net This method allows for the formation of disulfide crosslinks under physiological conditions, making it suitable for biomedical applications such as cell encapsulation. nih.gov The resulting hydrogels are not static; they exhibit a range of dynamic behaviors. For instance, they can undergo stress relaxation, stiffening, or softening in response to photochemical stimuli. nih.govresearchgate.netdigitellinc.com

The structure of the dithiolane derivative is crucial to the hydrogel's properties. A study comparing hydrogels derived from methyl asparagusic acid (a related 1,2-dithiolane) and lipoic acid found significant differences in their mechanical behavior. The methyl asparagusic acid-derived gels were highly dynamic, adaptable, and self-healing, while the lipoic acid-based gels were more rigid and brittle. acs.org This highlights the profound impact of the substituent on the 4-position of the dithiolane ring on the thermodynamics and kinetics of the ring-opening and disulfide exchange reactions, which govern the macroscopic properties of the hydrogel.

These materials can be engineered to be multiresponsive. A single dithiolane-based chemistry can be used to achieve multiple photoinduced dynamic responses, including stiffening, softening, and functionalization of the network. nih.govresearchgate.net This versatility makes 1,2-dithiolane-based hydrogels a robust platform for creating adaptable materials for studying and directing cell-material interactions in both 2D and 3D environments. nih.gov

StimulusResponse in Dithiolane-Crosslinked HydrogelReference
Light (e.g., 365 nm UV)Initiates ring-opening polymerization to form crosslinks. nih.govresearchgate.net
LightCan induce network stiffening or softening. nih.govdigitellinc.com
Redox agents (e.g., thiols)Initiates reversible ring-opening and disulfide exchange, leading to self-healing. researchgate.netacs.org
pH / TemperatureCan modulate the dynamic properties of the disulfide crosslinks. researchgate.net

This interactive table summarizes the responsiveness of hydrogels crosslinked with 1,2-dithiolane derivatives.

Advanced Analytical and Spectroscopic Methodologies in 4 Methyl 1,2 Dithiolan 3 One Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental to the unambiguous identification and structural confirmation of 4-Methyl-1,2-dithiolan-3-one. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. While specific experimental data for this compound is not widely published, the expected NMR spectral features can be inferred from the analysis of closely related 1,2-dithiolane (B1197483) structures.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the methyl group and the protons on the dithiolane ring. The methyl group (CH₃) would likely appear as a doublet, due to coupling with the adjacent methine proton. The protons of the CH₂ group in the ring would exhibit complex splitting patterns due to both geminal and vicinal coupling. The single proton at the chiral center (C4) would present as a multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon (C=O), the two sulfur-bearing carbons, the methine carbon of the chiral center, and the methyl carbon. The chemical shift of the carbonyl carbon would be a key indicator of the ketone functional group.

Illustrative ¹H and ¹³C NMR Data for a 4-Substituted-1,2-dithiolan-3-one Moiety

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH₃~1.3-1.5 (doublet)~15-25
CH₂ (ring)~3.0-3.6 (multiplets)~35-45
CH (chiral center)~3.7-4.0 (multiplet)~45-55
C=O-~200-210

Note: The above data is illustrative and based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Compound Identification and Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₄H₆OS₂.

The fragmentation pattern in the mass spectrum would be characteristic of the 1,2-dithiolan-3-one ring system. Cleavage of the disulfide bond is a common fragmentation pathway for cyclic disulfides. chromatographyonline.com Other expected fragmentations would involve the loss of CO or the methyl group.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. uni.lu This information can be valuable for compound identification in complex mixtures when compared against experimental data from ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Data for this compound Adducts. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 134.99329 123.3
[M+Na]⁺ 156.97523 132.5
[M-H]⁻ 132.97873 127.4
[M+NH₄]⁺ 152.01983 147.8
[M+K]⁺ 172.94917 130.4

Data from PubChem, calculated using CCSbase.

Infrared (IR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound, IR spectroscopy would be particularly useful for confirming the presence of the carbonyl (C=O) group of the ketone and for monitoring reactions involving this functional group.

The IR spectrum would be characterized by a strong absorption band in the region of 1700-1725 cm⁻¹, which is typical for a five-membered ring ketone. The presence of the C-S bonds would likely give rise to weaker absorptions in the fingerprint region (below 1500 cm⁻¹). The S-S stretching vibration is typically weak and may be difficult to observe.

Key Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (ketone in 5-membered ring)Stretch~1700-1725Strong
C-H (sp³ hybridized)Stretch~2850-3000Medium-Strong
C-SStretch~600-800Weak-Medium
S-SStretch~400-500Weak

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of this compound from reaction mixtures, for its purification, and for the analysis of its purity. The choice of chromatographic technique depends on the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Due to the presence of a chiral center at the C4 position, this compound exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the separation and quantification of these enantiomers. nih.govphenomenex.com

The separation is based on the differential interactions of the two enantiomers with the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs are often effective for the resolution of a wide range of chiral compounds, including those containing sulfur. phenomenex.com The development of a successful chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. nih.gov

Gas Chromatography (GC) for Volatile Organosulfur Compound Profiling

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Organosulfur compounds, including cyclic disulfides, are often amenable to GC analysis. shimadzu.comingenieria-analitica.com When coupled with a mass spectrometer (GC-MS), this technique allows for the identification of the separated components based on their mass spectra.

For the analysis of this compound, a GC method would involve injection of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can be used for enhanced sensitivity and selectivity for sulfur-containing compounds in complex matrices. shimadzu.comshimadzu.eu

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the most definitive and powerful analytical technique for the unambiguous determination of the three-dimensional structure of a molecule. For chiral compounds such as this compound, this method is uniquely capable of establishing the absolute configuration, which is the precise spatial arrangement of atoms at the stereocenter. The presence of a chiral center at the C4 position means that this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-4-Methyl-1,2-dithiolan-3-one and (S)-4-Methyl-1,2-dithiolan-3-one.

The determination of the absolute structure relies on the physical phenomenon of anomalous dispersion, also known as resonant scattering. ed.ac.uk While X-ray scattering is primarily dependent on the electron density of an atom, when the energy of the incident X-rays is near an absorption edge of an atom, a small, phase-shifted component is added to the scattering. csic.es This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. The resulting intensity differences between these specific pairs of reflections, known as Bijvoet pairs, are measurable and directly dependent on the absolute arrangement of the atoms in the crystal. unifr.ch

For this compound, the presence of two sulfur atoms in the dithiolane ring is particularly advantageous for this analysis. Sulfur atoms produce a stronger anomalous scattering signal with commonly used X-ray sources (like Copper Kα radiation) than lighter atoms such as carbon, oxygen, or hydrogen, thereby enhancing the intensity differences in Bijvoet pairs and allowing for a more reliable determination. csic.es

The experimental process requires a high-quality single crystal grown from an enantiomerically pure sample of this compound. This crystal is mounted on a diffractometer and irradiated with X-rays, and a complete diffraction pattern is collected. During the refinement of the crystal structure, a critical value known as the Flack parameter (x) is calculated. wikipedia.org This parameter refines the model against the measured diffraction data to determine whether the assumed configuration or its inverse is correct. ed.ac.ukwikipedia.org

The interpretation of the Flack parameter is straightforward:

A value of x close to 0 , with a small standard uncertainty (u), indicates that the assigned absolute configuration is correct. flack.ch

A value of x close to 1 , with a small standard uncertainty, indicates that the true absolute configuration is the inverse of the one modeled. flack.ch

A successful X-ray crystallographic analysis would yield precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the 1,2-dithiolan-3-one ring. The primary outcome, however, would be the definitive assignment of the methyl group's orientation at the C4 stereocenter, distinguishing, for example, the (R)-enantiomer from the (S)-enantiomer.

While this methodology is the gold standard for absolute structure determination, a review of published scientific literature indicates that a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, experimental crystallographic data, such as unit cell parameters and atomic coordinates, are not available. Should such a study be conducted, the resulting data would be presented in standardized tables, as illustrated by the examples below, which show the type of information that would be obtained.

Table 1: Example Crystal Data and Structure Refinement Parameters (Note: This table is illustrative and does not represent experimental data for this compound.)

ParameterValue
Empirical formulaC₄H₆OS₂
Formula weight134.22
Temperature100(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = X.XXX Å, α = 90° b = Y.YYY Å, β = 90° c = Z.ZZZ Å, γ = 90°
VolumeV ų
Z (molecules per unit cell)4
Final R indices [I>2sigma(I)]R₁ = 0.0XXX, wR₂ = 0.0XXX
Absolute structure parameter (Flack x)0.0X(Y)

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